N-(3-isopropoxybenzyl)methanesulfonamide

Lipophilicity Physicochemical Property Differentiation Drug Design

SAR campaigns commonly fail due to the incorrect positional isomer, invalidating target binding data. This meta-substituted N-benzyl methanesulfonamide solves the issue by providing the precise steric and electronic profile required for matched-pair analysis. - Exclusive 3-isopropoxy substitution enables valid SAR by distinguishing σm=0.10 from para isomers. - Preserved sulfonamide NH donor is essential for FBDD hit identification. - Custom-synthesized with ≥95% purity; request a quote for mg-to-gram scale delivery.

Molecular Formula C11H17NO3S
Molecular Weight 243.32 g/mol
Cat. No. B4450125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-isopropoxybenzyl)methanesulfonamide
Molecular FormulaC11H17NO3S
Molecular Weight243.32 g/mol
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)CNS(=O)(=O)C
InChIInChI=1S/C11H17NO3S/c1-9(2)15-11-6-4-5-10(7-11)8-12-16(3,13)14/h4-7,9,12H,8H2,1-3H3
InChIKeyCNCZUWMOGFZWQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Isopropoxybenzyl)methanesulfonamide Overview


N-(3-Isopropoxybenzyl)methanesulfonamide (C11H17NO3S) is a fragment-sized, mono-functionalized N-benzyl methanesulfonamide . Its defining structural feature is the meta-substitution of an isopropoxy group on the benzyl ring, creating a specific steric and electronic profile within the sulfonamide class. This compound serves primarily as a chemical scaffold or intermediate, with its procurement value tied directly to its distinct substitution pattern, which governs its physicochemical properties and differentiates it from other positional isomers in structure-activity relationship (SAR) explorations and compound library design.

1
Fragment-sized mono-functionalized N-benzyl methanesulfonamide for SAR libraries
2
Meta-isopropoxy substitution pattern enables positional isomer differentiation studies
3
Preserved NH donor supports fragment-based design and target-engagement analysis

N-Benzyl Sulfonamide Isomer Differentiation


The assumption that N-benzyl sulfonamides with identical molecular formulas but different substitution positions can be freely interchanged is invalid [1]. Even seemingly minor shifts, such as moving a substituent from the para to the meta position, profoundly alter key molecular properties like lipophilicity (logP), dipole moment, and metabolic soft spots [2]. These changes directly translate into differential target binding affinities, ADMET profiles, and selectivity, as extensively documented for sulfonamide-based inhibitors targeting carbonic anhydrase or TRPV1 [3], [4]. Therefore, for any SAR-driven optimization campaign, the specific 3-isopropoxybenzyl isomer must be explicitly selected over its 4-isopropoxybenzyl or other positional analogs to establish valid structure-property relationships.

Factor
Target (meta monoalkylated)
Substitute (para / N,N-disubstituted)
Electronic profile
Weakly electron-withdrawing inductive effect
Electron-donating resonance effect may shift target binding
Metabolic soft-spot
Canonical para-hydroxylation pathway
Metabolism diverted to alternative sites; different metabolite profile
H-bond capacity
NH donor + acceptor
N,N-disubstituted: acceptor only; loses key interaction geometry

N-(3-Isopropoxybenzyl)methanesulfonamide: Differentiation Evidence


Meta vs. Para: Lipophilicity & Electrostatic Potential

The meta-substituted isopropoxy group in the target compound generates a distinct electronic and lipophilic environment compared to its para-substituted analog, N-(4-isopropoxybenzyl)methanesulfonamide. The meta arrangement disrupts the through-conjugation possible with the para isomer, resulting in a higher computed Hammett σm value (σm = 0.10) for the O-iPr group relative to its para σp value (σp = -0.45), leading to a measurably different electron density distribution on the aromatic ring [1]. This alteration directly influences the molecule's overall dipole moment and hydrogen-bonding capabilities, which are critical for target recognition.

Electronic shift
Class-level
σm = 0.10, σp = -0.45 Δσ = 0.55
Isomer-specific electronic character supports SAR interpretation
Computed from standard Hammett constants
Lipophilicity Physicochemical Property Differentiation Drug Design

Metabolic Soft-Spot Comparison: Meta vs. Para

In benzyl-containing sulfonamides, the para position is a well-known metabolic soft-spot, predominantly for CYP450-mediated hydroxylation [1]. By pre-occupying this position as in the para-isomer comparator, metabolism is blocked, but may shift to other sites, potentially generating complex and reactive metabolites. By contrast, the target compound's 3-isopropoxy substitution leaves the para position unblocked, directing metabolism to a more predictable and fully characterized hydroxylation pathway [2]. This results in a distinctly different metabolic profile for each positional isomer, a critical consideration when selecting a compound for in vivo proof-of-concept studies.

Metabolic route
Class-level
Predicted primary site: para-hydroxylation on unsubstituted ring position
Differentiated metabolic profile guides ADMET isomer selection
In silico prediction; experimental confirmation recommended
Drug Metabolism In Vitro ADMET Fragment-Based Drug Discovery

Distinct 3D Conformation for Enzyme Binding

The crystal structure of a closely related chemotype, N-{3-Isopropoxy-4-methoxy-2-[(E)-1-propenyl]benzyl}(phenyl)methanesulfonamide, confirms the 3-isopropoxybenzyl moiety induces a specific molecular conformation stabilized by an intramolecular network of N-H···O and C-H···O=S interactions [1]. This locked conformation presents a unique pharmacophoric arrangement that is geometrically distinct from that adopted by the unsubstituted or para-substituted benzyl methanesulfonamide system. The descriptor 'monoalkylated sulfonamide' precisely distinguishes it from N,N-disubstituted systems, which fail to present a donor NH for target hydrogen bonding.

H-bond donor
Supporting evidence
Monoalkylated NH donor and acceptor
N,N-disubstituted acceptor-only
Relevant for fragment library design requiring H-bond vector
Based on solid-state structure of close analog
Conformational Analysis Target Binding X-ray Crystallography

N-(3-Isopropoxybenzyl)methanesulfonamide Applications


Positional Isomer Scanning for Carbonic Anhydrase & TRPV1

When optimizing a lead sulfonamide inhibitor series, having both the 3-isopropoxy and 4-isopropoxy positional isomers is essential to map the electron density and steric tolerance of a target binding pocket. The distinct Hammett σ constants (σm = 0.10 vs σp = -0.45) allow researchers to correlate bioactivity changes specifically with electronic perturbation, a precision not possible with a single isomer. This makes the target compound a mandatory component of a matched-pair SAR analysis in programs for targets like carbonic anhydrase [1] or TRPV1 antagonists [2].

Metabolic Route Differentiation in Early ADMET

To build a comprehensive understanding of a novel sulfonamide scaffold's metabolic fate, ADMET scientists require the 'unblocked paradigm' provided by this meta-isomer. Its unsubstituted para position serves as the canonical metabolic soft-spot, enabling the study of primary oxidative metabolism and subsequent conjugation. This is a critical comparator experiment against the para-isomer, where metabolism is forced to alternative, potentially toxicophore-generating pathways. The differential study of both isomers is a core strategy in early-stage drug discovery for de-risking metabolic liabilities [3].

H-Bond-Driven Fragment Library Design

Fragment-based drug discovery (FBDD) libraries require 'donor-capable' sulfonamide fragments. This compound's mono-N-substitution preserves the essential sulfonamide NH hydrogen bond donor, a geometrically precise interaction point, in contrast to 'blocked' N,N-disubstituted sulfonamides that are only hydrogen bond acceptors. Structural evidence from related crystallography confirms this conformation [4], making this fragment a superior choice for constructing libraries intended to target enzymatic active sites where a specific H-bond donor vector is required for initial hit identification.

Application
Selection Property
Validation Focus
Positional isomer SAR scanning
Distinct electronic profile (meta vs. para)
Correlate bioactivity shifts with electronic perturbation
Metabolic route differentiation
Canonical unsubstituted para metabolism
Study primary oxidative metabolism and de-risk liabilities
Fragment-based library design
Mono-N-substituted H-bond donor
Target engagement at enzymatic active sites
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